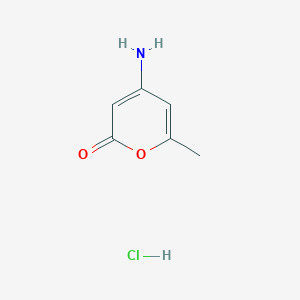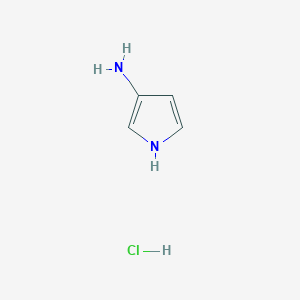![molecular formula C13H17NO3 B6592334 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 1932090-03-3](/img/structure/B6592334.png)
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as BHCP, is a chemical compound that has recently gained significant attention in the scientific community1. It belongs to the class of carbamates2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate from the web search results.Molecular Structure Analysis
The molecular formula of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is C13H17NO312. It has a molecular weight of 235.28 g/mol12.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate from the web search results.Physical And Chemical Properties Analysis
The molecular formula of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate is C13H17NO312. It has a molecular weight of 235.28 g/mol12.Wissenschaftliche Forschungsanwendungen
Novel Agonists and Catalytic Applications
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate and its derivatives have been explored in various scientific research areas, demonstrating a broad range of applications beyond their initial chemical interest.
Neuronal Nicotinic Receptor Agonists : A study detailed the synthesis of a potent selective neuronal nicotinic receptor (NNR) agonist, utilizing an enantiomerically pure pharmacophore constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This pharmacophore was part of the compound A-366833, indicating its potential in neurological research and therapeutic applications (Jianguo Ji et al., 2005).
Catalysis in Organic Synthesis : Research highlighted the use of benzyl carbamate derivatives in Au(I)-catalyzed intramolecular hydrofunctionalization of allenes. This process led to the efficient formation of various heterocycles, showcasing the compound's utility in facilitating complex organic transformations (Zhibin Zhang et al., 2006).
Cholinesterase Inhibitors : A series of silicon-based carbamate derivatives showed potential as acetyl- and butyrylcholinesterase inhibitors. Some of these molecules exhibited inhibitory activities comparable or superior to certain marketed drugs, suggesting their applications in treating conditions such as Alzheimer's disease (A. Bąk et al., 2019).
Stereochemical Control in Synthesis : Studies on benzylic carbamates and arylboronic esters revealed the influence of ligands on the stereochemical outcome of cross-coupling reactions. This work provides valuable insights for synthetic chemists on controlling stereochemistry using achiral catalysts, critical for the synthesis of complex organic molecules (Michael R Harris et al., 2013).
Antitubercular and Antibacterial Agents : Compounds based on the (3-benzyl-5-hydroxyphenyl)carbamate framework were discovered to possess potent in vitro and in vivo efficacy against M. tuberculosis strains and Gram-positive bacteria. These findings open avenues for the development of new antibacterial agents targeting resistant strains (Yaping Cheng et al., 2019), (Hua-ju Liang et al., 2020).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate from the web search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or experts in the field.
Eigenschaften
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Benzyl (3-hydroxycyclopentyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

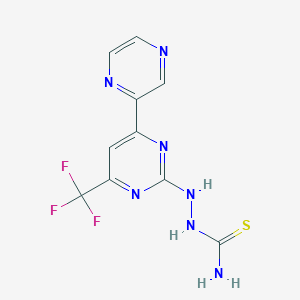
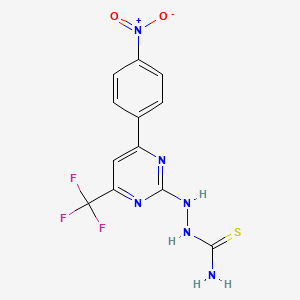
![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)
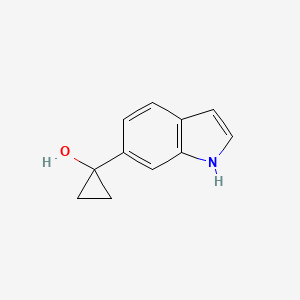
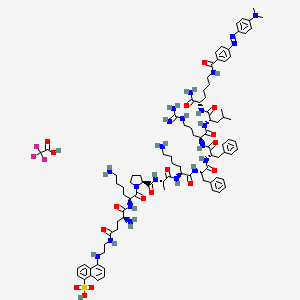
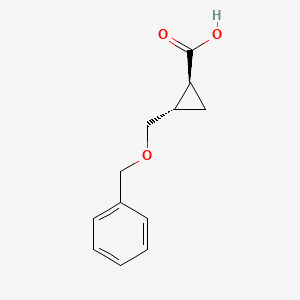
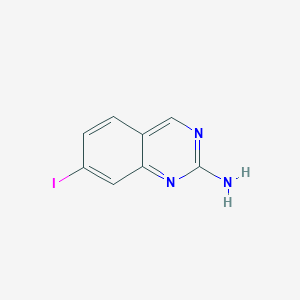
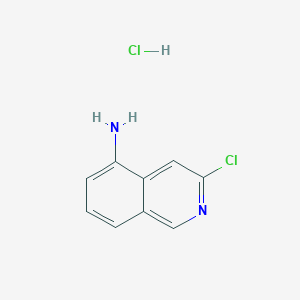
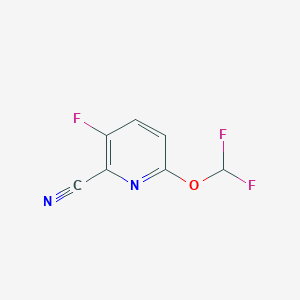
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
